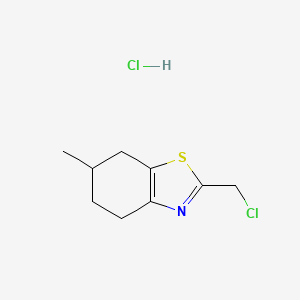

2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS.ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLWTPHNADEXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride typically involves the chloromethylation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzothiazoline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Benzothiazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride can be synthesized into various derivatives with enhanced antibacterial and antifungal activities. For instance, a recent study evaluated a series of heteroaryl benzothiazole derivatives and found promising results against common pathogens .

Anticancer Properties

Benzothiazole compounds are being investigated for their anticancer activities. The structural characteristics of this compound allow it to interact with biological targets involved in cancer cell proliferation. Several derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing potential for further development into therapeutic agents .

Central Nervous System Effects

The compound has also been explored for its neuroprotective and anticonvulsant properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as epilepsy and neurodegenerative diseases. Research indicates that modifications of the benzothiazole structure can enhance its efficacy in these applications .

Synthesis of Novel Compounds

The chloromethyl group in this compound serves as a versatile building block for synthesizing various heterocyclic compounds. This compound can undergo nucleophilic substitution reactions to create new derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Polymer Chemistry

Benzothiazole derivatives are utilized in polymer chemistry as additives or monomers to improve the properties of polymers. They can enhance thermal stability and mechanical strength while providing unique functionalities that are beneficial in material science .

Case Studies

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This can result in various biological effects, depending on the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Azo Dyes with Tetrahydrobenzothiazole Moieties

Maliyappa et al. (2019) synthesized 4,5,6,7-tetrahydro-1,3-benzothiazole-incorporated azo dyes, which share the same bicyclic core but feature azo (-N=N-) linkages and aromatic substituents.

Key Differences :

- Reactivity : The azo group introduces redox-active sites, unlike the chloromethyl group in the target compound, which is prone to nucleophilic substitution.

- Molecular Weight : Azo derivatives typically have higher molecular weights (e.g., >300 g/mol) due to additional aromatic rings, impacting solubility and pharmacokinetics .

Azo-Clubbed Benzothiazole Derivatives

Ghanavatkar et al. (2019) reported benzothiazole derivatives with azo and hydrazone groups. These compounds demonstrated antimicrobial and antioxidant activities in computational and experimental studies. The hydrazone moiety enhances hydrogen-bonding capacity, contrasting with the hydrophobic chloromethyl group in the target compound .

Benzodithiazine Derivatives

A structurally related compound, 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine, features a benzodithiazine core with sulfonyl (SO₂) and hydrazino groups. Key differences include:

- Functional Groups: The sulfonyl group increases polarity and solubility in polar solvents, whereas the chloromethyl group in the target compound favors reactivity in non-polar environments.

- Molecular Weight : At 395.88 g/mol , this compound is significantly heavier than the target compound (238.18 g/mol), affecting biodistribution .

Biological Activity

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, particularly in anticancer and antimicrobial contexts, and provides relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H10ClN |

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 10464761 |

Synthesis

The synthesis of benzothiazole derivatives often involves multi-step reactions. For instance, one method includes the reaction of chloromethyl derivatives with various amines and thiols under controlled conditions to yield the desired benzothiazole structure. The synthetic routes can vary significantly based on the substituents involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a study evaluated various benzothiazole acylhydrazones against different cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against several cancer types including:

- C6 (Rat brain glioma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- HT-29 (Human colorectal adenocarcinoma)

The selectivity of these compounds was assessed by comparing their effects on healthy NIH3T3 cells, demonstrating a preference for targeting cancerous cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives exhibit notable antimicrobial activity. A study reported that certain heteroarylated benzothiazoles demonstrated moderate antibacterial and antifungal activities. For instance:

- Minimum Inhibitory Concentration (MIC) values were recorded as low as 0.23 mg/mL against E. coli and S. typhimurium.

- Compounds showed effective antifungal activity with MIC values ranging from 0.06 to 0.47 mg/mL .

Case Studies

- Anticancer Evaluation : A specific study synthesized a series of benzothiazole derivatives and tested them against various cancer cell lines. The most potent compounds showed IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of these compounds against common pathogens. The results indicated that modifications in the benzothiazole structure significantly influenced their antibacterial efficacy .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:

Q & A

Q. What are the key safety protocols for handling 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended during prolonged handling .

- Storage: Store in a dry, cool environment (≤25°C) away from heat sources. Keep containers tightly sealed to prevent moisture absorption .

- Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid water to prevent unintended reactions .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

-

Reaction Setup: Reflux equimolar amounts of substituted benzaldehyde derivatives with heterocyclic precursors (e.g., 4-amino-triazoles) in absolute ethanol, catalyzed by glacial acetic acid .

-

Purification: Post-reflux, evaporate solvents under reduced pressure and filter the precipitate. Recrystallization from ethanol or THF improves purity .

-

Example Protocol:

Step Conditions Duration Yield Reflux Ethanol, glacial acetic acid 4–6 hours 60–75%

Advanced Research Questions

Q. How can researchers evaluate the biological activity of benzothiazole derivatives like this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare with positive controls like doxorubicin .

- Neuroactivity Studies: Test dopamine receptor modulation using radioligand binding assays (e.g., D2 receptor displacement in rat striatal membranes) .

Q. What structural insights are critical for optimizing this compound’s pharmacological profile?

Methodological Answer:

-

Key Substituents: The chloromethyl group at position 2 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

-

Conformational Analysis: X-ray crystallography reveals non-planar geometry between the benzothiazole core and substituents (e.g., dihedral angles >70°), impacting receptor binding .

-

SAR Table:

Substituent Position Impact on Activity -CH2Cl 2 Increases reactivity for derivatization -CH3 6 Enhances lipophilicity and BBB penetration

Q. How can researchers resolve contradictions in reported biological data for benzothiazole derivatives?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Metabolic Stability: Test compounds in hepatocyte microsomes to account for rapid degradation in vitro vs. in vivo .

- Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to validate target engagement discrepancies between structural analogs .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Kinetics: Perform HPLC-MS stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C .

- Thermal Analysis: Use DSC/TGA to assess decomposition temperatures and hygroscopicity .

- Light Sensitivity: Expose samples to UV-Vis radiation (λ = 254–365 nm) and monitor photodegradation via NMR .

Data-Driven Research Challenges

Q. How can computational methods guide the design of novel derivatives?

Methodological Answer:

Q. What strategies mitigate solubility challenges during in vivo studies?

Methodological Answer:

- Salt Formation: Convert to hydrochloride salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

- Co-Solvents: Use DMSO/PBS mixtures (≤5% v/v) to maintain solubility without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.